![molecular formula C7H11NO B2982277 1-Azaspiro[3.4]octan-2-one CAS No. 178242-70-1](/img/structure/B2982277.png)

1-Azaspiro[3.4]octan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

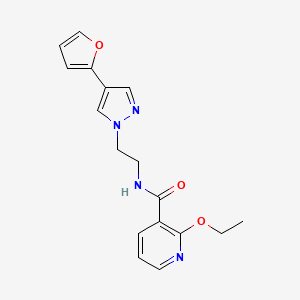

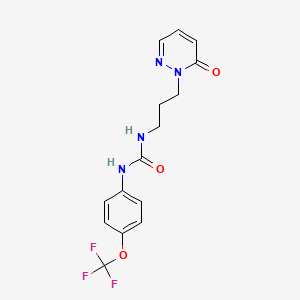

1-Azaspiro[3.4]octan-2-one is a chemical compound with the molecular formula C7H11NO . It is a colorless or yellow liquid.

Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane, a related compound, has been described in the literature . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .Molecular Structure Analysis

The molecular structure of 1-Azaspiro[3.4]octan-2-one consists of a seven-membered ring fused to a four-membered ring . The molecule has a nitrogen atom incorporated into the seven-membered ring .Aplicaciones Científicas De Investigación

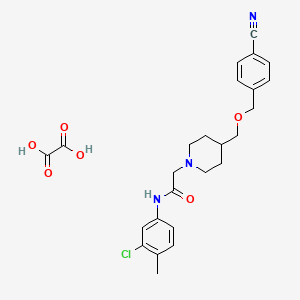

Synthesis and Drug Discovery

1-Azaspiro[3.4]octan-2-one and its derivatives have been synthesized for use in drug discovery. These compounds serve as multifunctional and structurally diverse modules, highlighting their potential in the development of new pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).

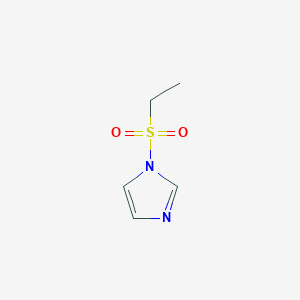

Structural Analysis

The crystal and molecular structure of related compounds, like 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5] octane, has been determined. This involves studying their conformation and bonding patterns, which is crucial for understanding their chemical behavior and potential applications (Zacharis & Trefonas, 1970).

NMR Spectroscopy

1-Oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives have been analyzed using NMR spectroscopy. This technique is used to determine the relative configuration and preferred conformations of these compounds, which is important for predicting their reactivity and interactions (Montalvo-González & Ariza-Castolo, 2012).

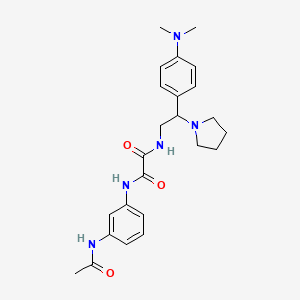

Peptide Synthesis

Compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate have been synthesized and shown to be effective in peptide synthesis, demonstrating their utility in the creation of complex biological molecules (Suter, Stoykova, Linden, & Heimgartner, 2000).

Diverse Applications in Chemistry

The diversity-oriented synthesis of azaspirocycles, including 1-Azaspiro[3.4]octan-2-one derivatives, has been explored. These compounds have been used to create various heterocyclic structures, demonstrating their wide-ranging utility in chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Propiedades

IUPAC Name |

1-azaspiro[3.4]octan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-6-5-7(8-6)3-1-2-4-7/h1-5H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDKIPVAKILSBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2982200.png)

![2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone](/img/structure/B2982203.png)

![N-(3,4-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2982204.png)

![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2982212.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2982214.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982217.png)